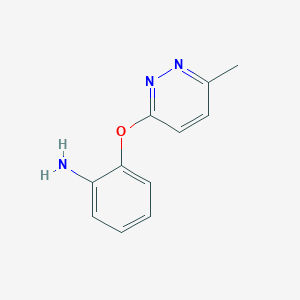![molecular formula C8H7N3O2 B12973467 4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)
4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system that includes a pyrrole and a triazine ring, with a methoxy group at the 4-position and an aldehyde group at the 7-position. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde typically involves the construction of the pyrrolo[2,1-f][1,2,4]triazine core followed by the introduction of the methoxy and aldehyde functional groups. One common synthetic route starts with the cyclization of pyrrole derivatives with appropriate triazine precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or acetonitrile, and catalysts like trifluoroacetic acid or sodium hydride .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid.
Reduction: 4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is largely dependent on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, in the case of remdesivir, the pyrrolo[2,1-f][1,2,4]triazine moiety is crucial for its antiviral activity, targeting the RNA-dependent RNA polymerase of viruses . The compound’s interaction with molecular targets typically involves hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: Lacks the methoxy and aldehyde groups, but shares the core structure.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: Contains an amino group instead of a methoxy group, used in antiviral research.
7-Hydroxy-4-methoxypyrrolo[2,1-f][1,2,4]triazine: Contains a hydroxyl group at the 7-position, used in kinase inhibitor studies.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde |
InChI |
InChI=1S/C8H7N3O2/c1-13-8-7-3-2-6(4-12)11(7)10-5-9-8/h2-5H,1H3 |
InChI Key |
OZLPQBYYAQTXFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NN2C1=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


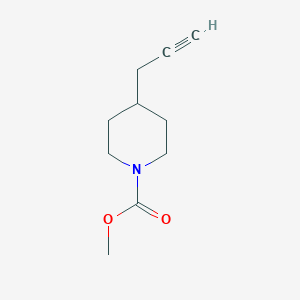

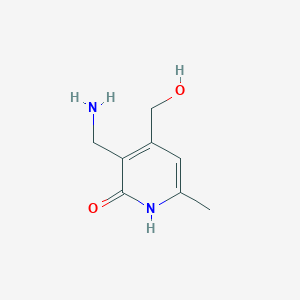


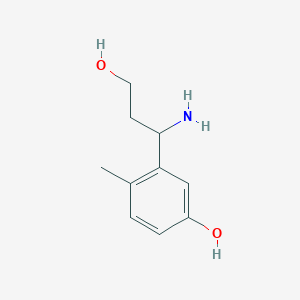
![3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12973429.png)
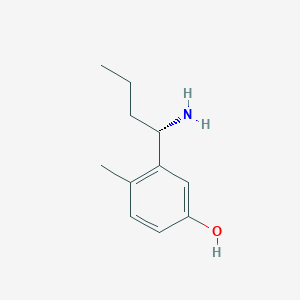
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)


